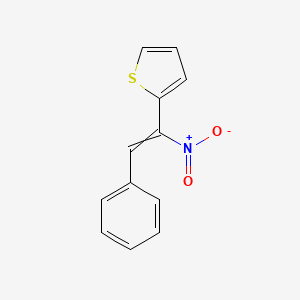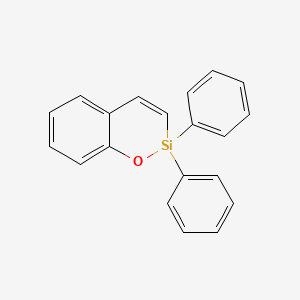![molecular formula C10H15F3O3S B14504758 Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate CAS No. 64769-57-9](/img/structure/B14504758.png)
Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate can be synthesized through the esterification of 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoic acid and ethanol.
Reduction: 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially those containing trifluoromethyl groups.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3,3,3-trifluoropropanoate: Lacks the butylsulfanyl group, making it less versatile in certain chemical reactions.
Methyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-[(methylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate: Contains a methylsulfanyl group instead of a butylsulfanyl group, affecting its reactivity and properties.
Uniqueness
This compound is unique due to the presence of both the butylsulfanyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
64769-57-9 |
|---|---|
Fórmula molecular |
C10H15F3O3S |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
ethyl 2-butylsulfanylcarbonyl-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C10H15F3O3S/c1-3-5-6-17-9(15)7(10(11,12)13)8(14)16-4-2/h7H,3-6H2,1-2H3 |
Clave InChI |
OGRBTMLSCNUUOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC(=O)C(C(=O)OCC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride](/img/structure/B14504685.png)
![1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14504691.png)



![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)
![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)





